Cas no 59214-44-7 (2-Hydrazinyl-1H-imidazole)

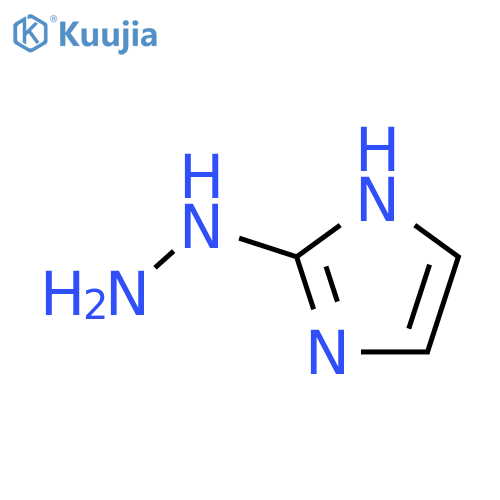

2-Hydrazinyl-1H-imidazole structure

商品名:2-Hydrazinyl-1H-imidazole

2-Hydrazinyl-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 2-Hydrazinyl-1H-imidazole

- (1H-Imidazol-2-yl)hydrazine

- (1H-Imidazol-2-yl)-hydrazine

- 1H-imidazol-2-ylhydrazine

- 7-CHLORO-3-NITRO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE

- 2-IMIDAZOLYLHYDRAZINE

- AC1L5YK0

- NSC137978

- SureCN2981194

- SureCN6282426

- SB37837

- DB-072607

- 59214-44-7

- CS-0454009

- DTXSID70300640

- hydrazinoimidazole

- AKOS006228126

- NSC-137978

- 2-hydrazono-2,3-dihydro-1H-imidazole

-

- MDL: MFCD06797191

- インチ: InChI=1S/C3H6N4/c4-7-3-5-1-2-6-3/h1-2H,4H2,(H2,5,6,7)

- InChIKey: KRCJXGOZWLRNBO-UHFFFAOYSA-N

- ほほえんだ: C1=CN=C(N1)NN

計算された属性

- せいみつぶんしりょう: 98.05938

- どういたいしつりょう: 98.059246208g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 1

- 複雑さ: 54.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 66.7Ų

じっけんとくせい

- PSA: 66.73

2-Hydrazinyl-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1293099-1g |

(1H-Imidazol-2-yl)-hydrazine |

59214-44-7 | 95% | 1g |

$1545 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0028-5g |

(1H-Imidazol-2-yl)-hydrazine |

59214-44-7 | 95% | 5g |

33904.74CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0028-500mg |

(1H-Imidazol-2-yl)-hydrazine |

59214-44-7 | 95% | 500mg |

4655.75CNY | 2021-05-08 | |

| Chemenu | CM311131-1g |

2-Hydrazinyl-1H-imidazole |

59214-44-7 | 95% | 1g |

$542 | 2021-08-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0028-250mg |

(1H-Imidazol-2-yl)-hydrazine |

59214-44-7 | 95% | 250mg |

2756.14CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0028-5g |

(1H-Imidazol-2-yl)-hydrazine |

59214-44-7 | 95% | 5g |

¥42670.43 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1293099-250mg |

(1H-Imidazol-2-yl)-hydrazine |

59214-44-7 | 95% | 250mg |

$525 | 2025-02-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0028-100mg |

(1H-Imidazol-2-yl)-hydrazine |

59214-44-7 | 95% | 100mg |

¥2492.02 | 2025-01-21 | |

| Ambeed | A843678-1g |

2-Hydrazinyl-1H-imidazole |

59214-44-7 | 95+% | 1g |

$1617.0 | 2024-04-18 | |

| eNovation Chemicals LLC | Y1293099-50mg |

(1H-Imidazol-2-yl)-hydrazine |

59214-44-7 | 95% | 50mg |

$235 | 2025-02-20 |

2-Hydrazinyl-1H-imidazole 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

59214-44-7 (2-Hydrazinyl-1H-imidazole) 関連製品

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:59214-44-7)2-Hydrazinyl-1H-imidazole

清らかである:99%

はかる:1g

価格 ($):1455.0